Euryopsol

Description

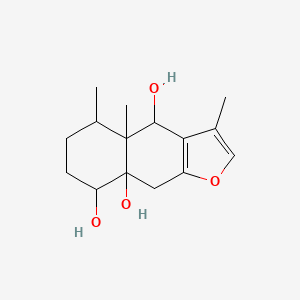

Structure

3D Structure

Properties

CAS No. |

25274-06-0 |

|---|---|

Molecular Formula |

C15H22O4 |

Molecular Weight |

266.33 g/mol |

IUPAC Name |

3,4a,5-trimethyl-4,5,6,7,8,9-hexahydrobenzo[f][1]benzofuran-4,8,8a-triol |

InChI |

InChI=1S/C15H22O4/c1-8-7-19-10-6-15(18)11(16)5-4-9(2)14(15,3)13(17)12(8)10/h7,9,11,13,16-18H,4-6H2,1-3H3 |

InChI Key |

IINNMFOYYXXCQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(C2(C1(C(C3=C(C2)OC=C3C)O)C)O)O |

Origin of Product |

United States |

Botanical Sources and Chemotaxonomic Distribution of Euryopsol

Primary Plant Genera and Species for Euryopsol Isolation

The quest for this compound predominantly leads to the Asteraceae family, the largest family of flowering plants. Within this vast family, certain genera and species have been identified as significant sources of this furanoeremophilane (B1240327).

Euryops Species

The genus Euryops stands out as a primary source of this compound and related compounds. These hardy, often yellow-flowering shrubs are a significant focus for the isolation of this sesquiterpenoid. While direct isolation of this compound from all species is not extensively documented, the presence of its chemical relatives, furanoeremophilanes, is a strong indicator of its likely occurrence. researchgate.net

Euryops floribundus , commonly known as the Many-Flowered Euryops, is a perennial shrub native to Africa. selinawamucii.com It thrives in dry, sunny habitats such as grasslands and roadsides. selinawamucii.com Phytochemical investigations of this species have revealed a variety of secondary metabolites, contributing to the chemotaxonomic understanding of the genus. nih.gov

Euryops tenuissimus , or the Resin Bush, is a widespread shrub in the Western and Northern Cape provinces of South Africa. sanbi.org It is characterized by its needle-like leaves and bright yellow flower heads. sanbi.org This species is well-adapted to dry, stony slopes in arid fynbos and renosterveld vegetation. sanbi.org

Euryops arabicus is a shrub found in the Arabian Peninsula, Socotra, Somalia, and Djibouti. researchgate.net Its natural habitat includes subtropical or tropical dry shrubland. researchgate.net Chemical studies of Euryops arabicus have confirmed the presence of furanoeremophilane skeletons, the foundational structure of this compound. researchgate.net The essential oil of this plant is rich in oxygenated sesquiterpenes. nih.gov

Other Botanical Sources and Related Taxa

The tribe Senecioneae , to which the genus Euryops belongs, is the largest tribe in the Asteraceae family. wikipedia.org This tribe is chemically characterized by the production of a diverse array of secondary metabolites, including pyrrolizidine (B1209537) alkaloids and various sesquiterpenoids like furanoeremophilanes. researchgate.netscielo.org.mx The presence of these compounds across different genera within the tribe underscores their chemotaxonomic significance. researchgate.net

Ligularia macrophylla , a member of the Senecioneae tribe, is another botanical source from which furanoeremophilanes have been isolated. The chemical investigation of this species has contributed to the broader understanding of the distribution of these compounds within the Asteraceae family.

Biosynthetic Relationships and Chemotaxonomic Implications

This compound is a member of the furanoeremophilane class of sesquiterpenoids. The biosynthesis of these compounds is a complex process that begins with the cyclization of farnesyl pyrophosphate. The resulting eremophilane (B1244597) skeleton then undergoes a series of enzymatic modifications, including oxidations and rearrangements, to form the characteristic furan (B31954) ring of furanoeremophilanes. researchgate.net The production of eremophilan-8-ones is a key intermediate step in this pathway. researchgate.net

The presence of this compound and related furanoeremophilanes has significant chemotaxonomic implications. These compounds are considered valuable markers for delineating relationships between and within genera of the Senecioneae tribe. researchgate.net The shared biosynthetic pathway for these compounds across different species suggests a common evolutionary origin. The variations in the specific structures of furanoeremophilanes found in different species can be used to construct phylogenetic relationships and understand the diversification of this large plant tribe.

Geographical and Ecological Distribution of this compound-Producing Flora

The plants that produce this compound are predominantly found in specific regions of Africa and the Arabian Peninsula. The genus Euryops has a significant presence in southern Africa, with many species being endemic to this region. sanbi.orgseedsandall.co.za

Euryops floribundus is native to South Africa and is particularly prevalent in the Eastern Cape province. selinawamucii.comsanbi.org It is adapted to grasslands and open woodlands. selinawamucii.com

Euryops tenuissimus is endemic to the Northern and Western Cape provinces of South Africa, where it is a common sight on dry, rocky slopes. sanbi.org

Euryops arabicus has a broader distribution, occurring in the Arabian Peninsula (including Saudi Arabia and Yemen), the island of Socotra, and parts of northeastern Africa such as Somalia and Djibouti. researchgate.net It is often found in mountainous regions and dry shrublands. researchgate.net

The ecological conditions in these regions, characterized by arid or semi-arid climates and often rocky, well-drained soils, appear to favor the growth of these resilient shrubs. The production of secondary metabolites like this compound is often an adaptive response to environmental stresses, such as drought, high solar radiation, and herbivory. nih.gov These compounds can play a role in protecting the plant from herbivores and pathogens, thus contributing to their survival in challenging environments.

Advanced Methodologies for Extraction and Purification of Euryopsol

Strategies for Euryopsol Extraction from Plant Matrices

Extracting natural compounds from plants presents challenges due to the diversity of chemical structures present and their varying solubilities and locations within plant tissues. The choice of extraction method is critical and often depends on the nature of the target compound and the plant matrix.

Solvent-Based Extraction Protocols

Solvent extraction is a fundamental technique in natural product chemistry, relying on the principle that compounds will dissolve in a solvent in which they are more soluble. For this compound, which has been isolated from the resin of Euryops species, solvent-based methods are particularly relevant researchgate.net.

Protocols often involve macerating the plant material (such as dried leaves or resin) and soaking it in a suitable solvent or series of solvents. Common solvents used in plant extraction include ethanol (B145695), hexane, and acetone, among others mdpi.comencyclopedia.pubresearchgate.netthepab.org. The polarity of the solvent is a key factor, as it influences which compounds are preferentially dissolved. Sequential extraction with solvents of increasing polarity can be employed to fractionate the crude extract. For instance, a hexane-acetone gradient system has been used in the purification of furanoeremophilanes researchgate.net.

Extraction from specific plant fractions, such as the resin or the unsaponifiable fraction, can also be targeted. The unsaponifiable fraction of plant lipids and oils contains a variety of minor compounds, including sterols and tocopherols, and specialized methods using techniques like supported liquid extraction with subsequent purification have been developed for isolating components from this fraction elementlabsolutions.com. While this compound is a sesquiterpene rather than a sterol or tocopherol, the principle of targeting specific fractions based on solubility characteristics is applicable.

Specialized Techniques for Complex Plant Extracts

Beyond simple maceration, several specialized extraction techniques are employed to improve efficiency, reduce extraction time, or target specific classes of compounds from complex plant matrices. These methods can be particularly useful when dealing with challenging plant materials or when aiming for higher yields or selective extraction.

Techniques such as Soxhlet extraction, which involves continuous extraction with a hot solvent, are effective for exhaustive extraction of compounds from solid materials encyclopedia.pub. Other modern techniques include microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE), which utilize energy to enhance solvent penetration and release of compounds, often resulting in shorter extraction times and potentially higher yields compared to conventional methods mdpi.comencyclopedia.pubthepab.orgorganomation.comresearchgate.netmdpi.com. Supercritical fluid extraction (SFE), typically using CO2, is another advanced technique that offers a "greener" approach and can be tuned by adjusting pressure and temperature to selectively extract compounds based on their solubility in the supercritical fluid encyclopedia.pubmdpi.com. The choice among these techniques depends on factors such as the thermal stability of this compound, its location within the plant tissue, and the scale of the extraction.

Chromatographic Separation Techniques for this compound Purification

Crude plant extracts are complex mixtures containing numerous compounds in addition to the target molecule. Chromatographic techniques are indispensable for separating this compound from these impurities based on differences in their physical and chemical properties, such as polarity, size, or charge.

Column Chromatography Approaches

Column chromatography is a widely used technique for the initial purification and fractionation of plant extracts. This method typically involves packing a stationary phase, such as silica (B1680970) gel or alumina, into a glass column researchgate.netchemistryviews.org. The crude extract is introduced onto the top of the column, and a mobile phase (solvent or mixture of solvents) is passed through the stationary phase. Compounds separate based on their differential affinities for the stationary and mobile phases.

Elution is often performed using a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. This allows compounds of increasing polarity to elute from the column over time researchgate.netchemistryviews.org. Fractions are collected as the solvent elutes, and these fractions are then analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the target compound, this compound researchgate.net. Column chromatography can effectively reduce the complexity of a crude extract and serve as a crucial pre-purification step before higher-resolution techniques are applied bibliotekanauki.pl.

High-Performance Liquid Chromatography (HPLC) for this compound Enrichment

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for achieving high-resolution separation and purification of natural products, including this compound. HPLC utilizes smaller stationary phase particles and higher pressures compared to traditional column chromatography, resulting in improved separation efficiency and speed.

Various modes of HPLC can be employed depending on the properties of this compound and the impurities present in the extract. Reversed-phase HPLC (RP-HPLC) is commonly used for the purification of relatively nonpolar to moderately polar compounds. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile (B52724) or methanol). Compounds are separated based on their hydrophobicity, with more hydrophobic compounds being retained longer on the stationary phase elementlabsolutions.comoligofastx.comeurogentec.com. RP-HPLC is known for its high precision and ability to achieve purity levels typically greater than 85%, and often higher, making it suitable for enriching this compound from partially purified extracts oligofastx.comeurogentec.com.

Ion-exchange HPLC (IEX-HPLC) is another mode that separates compounds based on their charge. While this compound is a neutral molecule, IEX-HPLC might be useful in separating charged impurities from the extract before or after RP-HPLC. oligofastx.com. Preparative HPLC systems are designed to handle larger sample quantities, allowing for the purification of milligram to gram quantities of the target compound for further studies elementlabsolutions.comchromatographyonline.com.

Purity Assessment and Contaminant Removal during Isolation

Throughout the extraction and purification process, it is essential to monitor the purity of this compound and remove unwanted contaminants. Purity assessment guides the selection of appropriate purification steps and confirms the quality of the final isolated compound.

Thin Layer Chromatography (TLC) is a simple and rapid technique often used to monitor the progress of column chromatography and check the composition of collected fractions researchgate.netchemistryviews.org. By comparing the retention factor (Rf) of spots in the fractions to that of a reference standard (if available) or by using visualization agents, researchers can identify which fractions contain this compound and assess their relative purity.

For more accurate and quantitative purity assessment, analytical HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) are employed. These techniques provide high-resolution separation and allow for the determination of the percentage purity of the isolated compound by integrating peak areas in the chromatogram oligofastx.com. Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be coupled with chromatography or used as standalone techniques to confirm the identity and structural integrity of this compound and detect any co-eluting impurities.

Contaminants in plant extracts can include lipids, pigments, sugars, and other secondary metabolites. While chromatography is the primary method for their removal, other techniques might be used depending on the nature of the impurity. For example, procedures to remove fats and waxes, such as winterization (dissolving the extract in ethanol and cooling to precipitate lipids), might be applied after initial extraction thepab.org. Desalting procedures can be necessary after certain chromatographic steps, particularly those using buffered mobile phases, to remove salts that could interfere with subsequent analyses or formulations eurofinsgenomics.comscribd.com. The goal is to iteratively apply purification and assessment techniques until the desired purity level of this compound is achieved.

Spectroscopic and Stereochemical Elucidation of Euryopsol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy, including both one-dimensional (¹H and ¹³C) and two-dimensional techniques, has been crucial in assigning the positions of atoms and understanding the connectivity within the euryopsol molecule. colab.wsnih.govresearchgate.net

¹H NMR and ¹³C NMR Spectral Assignments

Analysis of the ¹H and ¹³C NMR spectra provides fundamental information about the types of protons and carbons present and their chemical environments. ¹³C NMR spectroscopy, in particular, has been used to determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary carbons) in this compound. journals.co.zapressbooks.pub Early studies provided ¹³C NMR assignments for this compound, although some ambiguities were noted due to it being the sole representative of its series studied in that instance, unlike the more extensive data available for euryopsonol derivatives. journals.co.za

While detailed, comprehensive NMR data tables for this compound across various studies were not consistently found in the search results, the literature indicates that such assignments were performed. journals.co.zaglobalauthorid.comresearchgate.net The ¹³C NMR chemical shifts are typically reported relative to a standard like TMS (tetramethylsilane). journals.co.zarsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC, NOESY) for Structural Connectivity and Spatial Proximity

Two-dimensional NMR techniques provide vital information for establishing structural connectivity and relative stereochemistry. COSY (Correlation Spectroscopy) reveals coupled protons, indicating bonds between carbons bearing those protons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons separated by two or three bonds, helping to connect different parts of the molecule, including quaternary carbons. HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments reveal spatial proximity between nuclei, which is essential for determining relative stereochemistry. colab.wsresearchgate.netresearchgate.netnih.gov

While specific 2D NMR data for this compound were not detailed in the immediate search results, the application of these techniques is standard practice in the structure elucidation of complex natural products like sesquiterpenes and is mentioned in the context of related compounds and general structural studies. colab.wsresearchgate.netresearchgate.net For instance, HMBC correlations were used to confirm the position of functional groups in related eremophilanolides. researchgate.net NOESY experiments are specifically highlighted as playing an important role in stereochemical and geometrical assignments in terpenes. scribd.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can help in confirming the molecular formula and providing clues about the structural subunits. globalauthorid.comuobasrah.edu.iq The molecular formula of this compound has been determined as C₁₅H₂₂O₄ based on elemental analysis and mass spectrometric data. colab.ws Fragmentation analysis in MS can provide characteristic peaks corresponding to specific parts of the molecule, aiding in structural confirmation. colab.wsunishivaji.ac.in For example, characteristic fragments have been observed in the mass spectra of related furanoeremophilanes. unishivaji.ac.in

X-ray Crystallographic Analysis of this compound and Analogues for Stereochemical Confirmation

X-ray crystallography is a powerful technique for definitively determining the three-dimensional structure of a molecule, including the absolute configuration of chiral centers, provided suitable crystals can be obtained. wikipedia.orgnih.govnih.gov While direct X-ray crystallographic data specifically for this compound was not prominently featured in the search results, X-ray diffraction has been used to confirm the structure and stereochemistry of related furanoeremophilanes, such as euryopsonol journals.co.zarsc.org and other eremophilanes researchgate.net. The crystal structure of euryopsonol, an analogue of this compound, revealed a trans A/B ring junction and the conformation of its cyclohexane (B81311) ring. rsc.org X-ray analysis is considered the most powerful method for determining the 3D structure and relative configuration of stereogenic centers. nih.gov Obtaining suitable crystals is often the most challenging step in this process. wikipedia.org

Comparative Structural Analysis with Related Furanoeremophilanes and Eremophilanolides (e.g., euryopsonol, macrophyllalarin A, kablicin)

Comparative structural analysis with related compounds is a valuable approach in the elucidation of natural product structures. This compound belongs to the class of furanoeremophilanes. colab.wsjournals.co.za Comparisons with known compounds like euryopsonol, macrophyllalarin A, and kablicin, which share the eremophilane (B1244597) skeleton, have been instrumental in confirming the proposed structure and understanding the stereochemical features of this compound. colab.wsjournals.co.zanih.govresearchgate.netunishivaji.ac.in

This compound (1α,6β,10β-trihydroxyfuranoeremophilane) occurs alongside euryopsonol (a 9-oxo analogue) in Euryops species. colab.wsjournals.co.za Early comparisons of euryopsonol with kablicin, another related furanoeremophilane (B1240327), helped to establish the trans A/B ring junction in euryopsonol, which has implications for the related this compound structure. journals.co.za Macrophyllalarin A is an eremophilanolide sesquiterpene isolated from Ligularia macrophylla, and its structure was determined using comprehensive spectral analysis, including 2D NMR, and comparison with literature data for known eremophilanolides. researchgate.net Studies compiling NMR data of eremophilane sesquiterpenoids, including furanoeremophilanes with oxygenated functionalities, further support comparative analysis for structural elucidation. globalauthorid.comresearchgate.netresearchgate.net

Comparative ¹³C NMR studies of this compound and euryopsonol have been conducted, providing insights into the effect of functional group differences on chemical shifts and aiding in assignments. journals.co.za The stereochemistry, particularly the A/B ring junction, has been a key point of comparison and investigation among these related compounds. journals.co.zarsc.org

Biogenesis and Enzymology of Euryopsol Biosynthesis

Classification within the Isoprenoid Pathway: Farnesyl Pyrophosphate (FPP) as Precursor

Euryopsol belongs to the sesquiterpene class of terpenoids, which are composed of three isoprene (B109036) units. unishivaji.ac.inresearchgate.net The universal precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), a 15-carbon isoprenoid diphosphate. researchgate.netmdpi.comwikipedia.orgmdpi.com FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in eukaryotes and some bacteria, or the methylerythritol phosphate (B84403) (MEP) pathway in most bacteria and plant plastids. frontiersin.orgnih.govnih.govdokumen.pub The condensation of IPP and DMAPP is catalyzed by prenyl pyrophosphate synthases, with farnesyl pyrophosphate synthase (FPPS) specifically catalyzing the formation of FPP from IPP and geranyl pyrophosphate (GPP), which is itself formed from IPP and DMAPP. frontiersin.orgnih.govuniprot.org

Proposed Biosynthetic Cascade for the Furanoeremophilane (B1240327) Skeleton

The biosynthesis of the eremophilane (B1244597) skeleton, the core structure of furanoeremophilanes like this compound, is understood to deviate from the typical head-to-tail coupling observed in many isoprenoids. unishivaji.ac.inresearchgate.net While the precise cascade leading specifically to this compound has not been fully elucidated, the biosynthesis of the eremophilane skeleton generally involves the cyclization of FPP to an intermediate, often a germacrane (B1241064) derivative, which then undergoes a series of rearrangements, including a characteristic methyl migration from C10 to C5, to form the bicyclic eremophilane framework. researchgate.netmdpi.commdpi.com The formation of the furan (B31954) ring, a defining feature of furanoeremophilanes, involves further enzymatic modifications, likely oxidation and cyclization steps, acting on the eremophilane precursor. researchgate.netresearchgate.net

Enzymatic Systems Involved in Key Biotransformations

The conversion of FPP to this compound involves the action of several classes of enzymes.

Terpene Synthases in this compound Formation

Terpene synthases (also known as terpene cyclases) are key enzymes in the biosynthesis of terpenoids, catalyzing the cyclization of linear prenyl pyrophosphate precursors like FPP to form diverse cyclic structures. nih.gov In the context of eremophilane biosynthesis, a specific terpene synthase is responsible for the initial cyclization of FPP to a germacrane or a related intermediate. mdpi.com While the specific terpene synthase involved in the early steps of this compound biosynthesis has not been definitively identified, these enzymes play a crucial role in establishing the basic bicyclic framework.

Cytochrome P450 Monooxygenases in Hydroxylation Steps

Cytochrome P450 monooxygenases (CYPs) are a large and versatile superfamily of enzymes that play critical roles in the biosynthesis of numerous natural products, including terpenoids. mdpi.comwikipedia.orgnih.gov CYPs catalyze a variety of oxidation reactions, including hydroxylations, which are essential for introducing functional groups and increasing the structural diversity of terpenoids. mdpi.comnih.gov In the proposed biosynthetic pathway of furanoeremophilanes, including this compound, CYPs are likely involved in several hydroxylation steps, as well as potentially in the formation of the furan ring through oxidative cyclization. researchgate.netresearchgate.netmdpi.com Studies on the biosynthesis of other eremophilanes and related sesquiterpenes have highlighted the involvement of P450 enzymes in oxidative modifications. researchgate.netnih.govacs.orgnih.gov

Stereospecificity of Biosynthetic Reactions

Enzymatic reactions in biosynthesis are typically characterized by high stereospecificity, meaning they lead to the formation of specific stereoisomers. youtube.com The complex stereochemistry of the furanoeremophilane skeleton, with multiple chiral centers, suggests that the enzymes involved in this compound biosynthesis, including terpene synthases and cytochrome P450s, must operate with precise stereochemical control. researchgate.netgla.ac.uk This stereospecificity is crucial for generating the correct three-dimensional structure of this compound. While detailed studies specifically on the stereospecificity of each enzymatic step in this compound biosynthesis may be limited, the known mechanisms of terpene synthases and CYPs generally involve specific substrate binding and controlled reaction trajectories that dictate the stereochemical outcome. youtube.comnih.gov

Genetic and Molecular Basis of this compound Biosynthesis

The biosynthesis of secondary metabolites like this compound is encoded by specific genes. These genes are often organized in biosynthetic gene clusters in plant genomes. scribd.com Identifying and characterizing the genes encoding the terpene synthase, cytochrome P450 enzymes, and any other modifying enzymes involved in this compound biosynthesis is crucial for a complete understanding of the pathway. Research into the genetic and molecular basis of eremophilane biosynthesis in plants like Ligularia and Senecio has begun to identify relevant genes and enzymes. researchgate.netresearchgate.netscilit.com Understanding the regulation of the expression of these genes is also important, as it controls the production levels of this compound in the plant. scribd.comnih.gov Further genomic and transcriptomic studies in Euryops species would be necessary to fully elucidate the genetic and molecular components governing this compound biosynthesis.

Synthetic Strategies and Approaches Towards Euryopsol and Its Analogues

Retrosynthetic Analysis of the Euryopsol Framework

Retrosynthetic analysis is a fundamental approach in organic synthesis that involves working backward from the target molecule to simpler, readily available starting materials. airitilibrary.comucla.edu This process involves hypothetical disconnections of bonds and functional group interconversions. airitilibrary.comyoutube.com For a molecule like this compound, with its bicyclic decalin system and fused furan (B31954) ring, a retrosynthetic analysis would likely focus on identifying key disconnections that simplify the carbon skeleton and reveal potential precursor molecules.

Considering the core structure of furanoeremophilanes, which feature a decalin core with specific methyl and isopropyl or isopropenyl substituents and a fused furan ring, potential disconnections might involve breaking bonds within the rings or between the rings and substituents. foodb.cauzh.ch Strategies for constructing the decalin system, such as Robinson annulation or Diels-Alder reactions, are often considered in the retrosynthesis of eremophilanes and related compounds. rsc.orgyoutube.com The furan ring could potentially be introduced through various cyclization strategies or functional group transformations at an appropriate stage of the synthesis. The presence of multiple oxygen functionalities (hydroxyl groups and the furan oxygen) in this compound also necessitates planning for their introduction and control of their stereochemistry during the synthesis.

Total Synthesis Efforts for this compound and Related Furanoeremophilanes

The total synthesis of complex natural products like this compound presents significant challenges, particularly in establishing the correct stereochemistry at multiple chiral centers and constructing the intricate ring system. While direct total synthesis efforts specifically targeting this compound are not extensively detailed in the provided snippets, the synthesis of related furanoeremophilanes and eremophilanes has been reported, providing insights into potential synthetic strategies. uzh.chthegoodscentscompany.comcdnsciencepub.comnih.govupenn.eduunishivaji.ac.in

This compound has been identified as 1α,6β,10β-trihydroxyfuranoeremophilane. researchgate.net Its structure and stereochemistry have been investigated through chemical and spectroscopic studies. journals.co.za Euryopsonol, a related furanoeremophilane (B1240327), has also been isolated from Euryops species, and its synthesis has been reported, although with a product having a lower melting point than the natural compound. journals.co.za

Reported Syntheses of Related Eremophilanes

The eremophilane (B1244597) class of sesquiterpenoids, which shares the decalin core with furanoeremophilanes, has been the subject of various total synthesis efforts. rsc.orgthegoodscentscompany.comcdnsciencepub.com These syntheses often involve the construction of the bicyclic decalin system as a key step. Common strategies employed include double Michael addition, Robinson annulation, and the use of common synthetic intermediates. rsc.orgcdnsciencepub.com For instance, the total synthesis of racemic eremophilane-type sesquiterpenoids like eremophilenolide (B1198437) and tetrahydroligularenolide has been achieved using a keto ester intermediate derived from an octalone. cdnsciencepub.com These syntheses highlight the methodologies used to build the core eremophilane skeleton and introduce functional groups.

Some reported syntheses of eremophilane-type sesquiterpenoids feature key steps such as asymmetric desymmetrization, intramolecular aldol-type cyclization, and stereoselective epoxidation. nih.govrsc.org These approaches are relevant to the synthesis of furanoeremophilanes like this compound, which also possess multiple stereocenters and a fused ring system.

Enantioselective Synthesis Methodologies for this compound Stereoisomers

Controlling the stereochemistry is paramount in the synthesis of chiral natural products like this compound, which possesses several stereogenic centers. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Methodologies for achieving enantioselectivity in the synthesis of eremophilanes and related sesquiterpenoids have been explored. cdnsciencepub.comnih.govrsc.org

Approaches such as asymmetric desymmetrization using techniques like Shi asymmetric epoxidation have been employed in the enantioselective total synthesis of eremophilane-type sesquiterpenoids. nih.govrsc.org Other strategies may involve the use of chiral auxiliaries, chiral reagents, or asymmetric catalysis during key bond-forming reactions. The development of enantioselective routes to the decalin core and the introduction of the furan ring and hydroxyl groups with defined stereochemistry are critical for the enantioselective synthesis of this compound stereoisomers.

Development of Novel Synthetic Methodologies Inspired by this compound Complexity

The structural complexity of natural products often inspires the development of novel synthetic methodologies. While specific novel methodologies directly inspired by this compound's synthesis are not explicitly detailed in the provided text, the broader field of eremophilane and furanoeremophilane synthesis has driven innovation in organic chemistry. unishivaji.ac.in

Challenges in constructing the specific ring system, controlling multiple stereocenters, and selectively functionalizing the molecule can lead to the development of new reactions, catalytic systems, or synthetic sequences. For example, the need to form the bicyclic framework and introduce the furan moiety in furanoeremophilanes has likely spurred research into various cyclization and annulation strategies.

Chemical Modification and Derivatization for Structure-Activity Relationship (SAR) Studies

Chemical modification and derivatization of natural products are common practices for exploring their structure-activity relationships (SAR) and potentially improving their properties. Although detailed biological activity and safety profiles are excluded, the chemical modification of this compound or its analogues for SAR studies involves altering specific functional groups or the carbon skeleton to understand how these changes affect their interactions with biological targets.

This compound has been isolated as esters in the resin of Euryops floribundus, and saponification of these esters yields this compound. journals.co.za Re-esterification has also been performed. journals.co.za This suggests that derivatization at the hydroxyl groups is possible. Studies on related eremophilanes and furanoeremophilanes may involve modifications such as oxidation, reduction, esterification, etherification, or the introduction of new substituents to probe the importance of different parts of the molecule for its activity. unishivaji.ac.in These chemical transformations provide access to a range of analogues that can be used in SAR investigations.

Based on a comprehensive search for scientific literature, there is currently no available research data specifically detailing the in vitro vasorelaxant and anti-vasoconstrictive actions of the chemical compound This compound .

Consequently, information regarding its effects on vascular reactivity, the specific experimental models used for its assessment (such as in vitro aortic rings), or any concentration-dependent effects and potency evaluations could not be found.

Furthermore, the cellular and molecular mechanisms of action for this compound remain unelucidated in the context of vascular function. There is no scientific evidence to describe its potential modulation of the nitric oxide (NO) signaling pathway, its involvement with guanylate cyclase activation and the cyclic GMP (cGMP) pathway, or its effects on ion channels like calcium-activated potassium channels.

Therefore, the article outline provided cannot be populated with scientifically accurate and specific findings for this compound at this time.

In Vitro Biological Activities and Pharmacological Target Elucidation of Euryopsol

Cellular and Molecular Mechanisms of Action in vitro

Cyclooxygenase Pathway Interactions

No specific studies detailing the in vitro interaction of Euryopsol with the cyclooxygenase (COX-1 and COX-2) pathways were identified. While the anti-inflammatory effects of various natural compounds are often linked to the inhibition of COX enzymes, which are crucial in the synthesis of prostaglandins, no such activity has been documented for this compound in available research.

Advanced Glycation End Product (AGE) Production Inhibition

There is no available research demonstrating the in vitro ability of this compound to inhibit the formation of Advanced Glycation End Products (AGEs). The Maillard reaction, a non-enzymatic reaction between sugars and proteins, leads to the formation of AGEs, which are implicated in the pathogenesis of various age-related diseases and diabetic complications. While numerous natural compounds are being investigated for their potential to inhibit AGE formation, this compound has not been a subject of such studies in the available literature.

Direct Calcium Handling Modulation in Vascular Smooth Muscle

Information regarding the direct effects of this compound on calcium handling in vascular smooth muscle cells is not available. The modulation of intracellular calcium concentrations is a key mechanism regulating vascular tone and blood pressure. However, no in vitro studies have been published that investigate whether this compound interacts with calcium channels or other components of the calcium signaling pathway in these cells.

Interaction with Specific Receptor Systems and Enzymes in vitro

A study investigating the methanolic extracts of Euryops pinifolius did show some in vitro enzyme inhibitory activity. The ethyl acetate (B1210297) and n-butanol sub-fractions of the extract demonstrated inhibitory potential against the α-glucosidase enzyme. The study reported the following IC50 values for the different fractions against α-glucosidase:

| Extract/Fraction | α-Glucosidase IC50 (µg/mL) |

| Methanolic Crude Extract | > 1000 |

| n-Hexane Fraction | > 1000 |

| Chloroform Fraction | > 1000 |

| Ethyl Acetate Fraction | 413.7 ± 1.13 |

| n-Butanol Fraction | 240.2 ± 1.25 |

| Acarbose (Standard) | 377.2 ± 1.14 |

It is important to note that this study was conducted on crude extracts and fractions of the plant, and not on the isolated compound this compound. Therefore, these findings cannot be directly attributed to this compound itself. Beyond this, no other studies detailing the interaction of this compound with other specific receptor systems or a broader range of enzymes in vitro were found.

Comparative in vitro Pharmacological Profiling with Structurally Related Compounds

Due to the absence of in vitro pharmacological data for this compound, a comparative analysis with structurally related compounds is not feasible. Such a comparison would require a baseline understanding of this compound's own activity, which is currently not established in the scientific literature.

Advanced Analytical Techniques for Euryopsol Quantification and Profiling in Research

Chromatographic Quantification Methods

Chromatography plays a crucial role in separating euryopsol from other compounds in a sample, enabling its subsequent detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including terpenoids like this compound measurlabs.comthermofisher.com. In GC-MS, a sample is first separated into its individual components based on their boiling points and interaction with a stationary phase in a heated capillary column innovatechlabs.com. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) innovatechlabs.com. This process generates a mass spectrum, which serves as a unique fingerprint for identifying the compound innovatechlabs.com.

GC-MS has been utilized in the analysis of essential oils and natural extracts where furanoeremophilanes, the class of compounds to which this compound belongs, are found colab.ws. The mass spectrum of this compound (C15H22O4) provides characteristic fragmentation patterns that aid in its identification colab.wsresearchgate.net. While GC-MS is effective for qualitative analysis and identification, quantitative analysis is achieved by measuring the intensity or area of specific ion peaks relative to a calibration curve or an internal standard innovatechlabs.com. Comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) offers enhanced chromatographic resolution for complex samples containing numerous volatile analytes colab.ws.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence, MS)

High-Performance Liquid Chromatography (HPLC) is another widely used chromatographic technique for the analysis of this compound, particularly when the compound may not be sufficiently volatile for GC-MS or is analyzed in a liquid matrix chromatographyonline.com. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase nffa.eu. Various detectors can be coupled with HPLC to enable the quantification and characterization of eluting compounds mastelf.com.

UV Detection: UV-Visible (UV-Vis) detectors are common in HPLC and measure the absorbance of UV or visible light by the analyte at specific wavelengths mastelf.com. This compound, possessing a furan (B31954) ring and hydroxyl groups, is likely to have a chromophore that absorbs in the UV range, making UV detection a viable option for its quantification researchgate.net. The sensitivity of UV detection depends on the molar absorptivity of this compound at the selected wavelength.

Fluorescence Detection: Fluorescence detectors offer higher sensitivity compared to UV-Vis detectors for compounds that exhibit native fluorescence or can be derivatized to become fluorescent mastelf.com. While the native fluorescence properties of this compound are not explicitly detailed in the search results, if it or a suitable derivative is fluorescent, this detection method could provide lower limits of detection mastelf.com.

Mass Spectrometry (MS) Detection: Coupling HPLC with Mass Spectrometry (HPLC-MS) provides both high sensitivity and structural information, making it a powerful tool for the analysis of complex samples mastelf.comresearchgate.net. HPLC-MS allows for the detection and quantification of this compound based on its molecular mass and fragmentation pattern mastelf.com. This is particularly useful for confirming the identity of this compound and for analyzing it in matrices where interfering compounds might be present researchgate.net. HPLC-MS/MS (tandem mass spectrometry) can provide even greater selectivity and sensitivity by measuring specific fragmentation ions researchgate.netnih.gov. Multi-detection systems combining UV-Vis, fluorescence, and MS detectors can provide more comprehensive data from a single HPLC analysis mastelf.com.

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is an increasingly important analytical technique for the direct quantification of compounds without the need for a reference standard of the analyte itself emerypharma.comjeol.com. qNMR relies on the principle that the integral of an NMR peak is directly proportional to the concentration of the nucleus giving rise to that signal emerypharma.com. This makes NMR a valuable tool for precise quantification, particularly for determining the purity of organic compounds emerypharma.comjeol.com.

For this compound (C15H22O4), quantitative 1H NMR (qNMR) is a suitable method because 1H nuclei are present in almost all organic molecules and provide well-resolved signals in an NMR spectrum emerypharma.com. By using an internal standard with a known concentration and a well-separated signal in the 1H NMR spectrum, the concentration or purity of this compound can be accurately determined by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak emerypharma.comsigmaaldrich.com. External calibration methods can also be employed emerypharma.comsigmaaldrich.com. qNMR is considered an absolute quantitative analysis method and is gaining recognition in pharmacopoeias almacgroup.com.

Method Validation Parameters for this compound Analysis

Regardless of the analytical technique employed for this compound quantification, method validation is a critical process to ensure that the method is suitable for its intended purpose and provides reliable, accurate, and consistent results globalresearchonline.netgtfch.org. Key validation parameters include specificity, selectivity, linearity, and calibration range globalresearchonline.net.

Specificity and Selectivity

Specificity and selectivity are crucial parameters in analytical method validation. Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components gtfch.orgloesungsfabrik.deeuropa.eu. Selectivity, often used interchangeably with specificity, particularly in chromatographic methods, is the ability to differentiate and quantify the analyte of interest from other components in the sample gtfch.orgloesungsfabrik.de. For the analysis of this compound in complex natural extracts, demonstrating specificity and selectivity is essential to ensure that the measured signal is indeed from this compound and not from co-eluting or interfering substances europa.eu. This can be demonstrated by analyzing samples spiked with potential interferences or by comparing results to an orthogonal procedure europa.eu. In chromatographic methods, sufficient resolution between the this compound peak and other peaks is an indicator of selectivity europa.eu.

Linearity and Calibration Range

Linearity is the ability of an analytical method to obtain test results that are directly proportional to the concentration or amount of the analyte in the sample within a defined range globalresearchonline.netgtfch.org. The calibration range is the interval between the lowest and highest concentrations of the analyte for which the method has demonstrated acceptable linearity, accuracy, and precision gtfch.orgeurachem.org. To establish linearity for this compound analysis, a series of solutions at different concentrations within the expected range are prepared and analyzed globalresearchonline.net. A calibration curve is then constructed by plotting the instrument response (e.g., peak area or signal intensity) against the corresponding analyte concentrations globalresearchonline.net. The linearity is typically evaluated using statistical methods, such as linear regression analysis, and assessed by parameters like the correlation coefficient, y-intercept, and slope of the regression line globalresearchonline.neteuropa.eu. The established calibration range should cover the concentrations of this compound expected in the samples being analyzed gtfch.org.

Table 1: Summary of Analytical Techniques for this compound Analysis

| Technique | Principle | Key Advantages | Potential Detection Methods (HPLC) | Validation Parameters |

| GC-MS | Separation by volatility, detection by mass-to-charge ratio | Identification and quantification of volatile/semi-volatile compounds, structural information | N/A | Specificity, Selectivity, Linearity, Range |

| HPLC | Separation by differential partitioning between phases | Analysis of non-volatile/thermally labile compounds, versatile | UV, Fluorescence, MS | Specificity, Selectivity, Linearity, Range |

| qNMR | Signal integral proportional to nucleus concentration | Absolute quantification, no need for analyte reference standard | N/A | Specificity, Selectivity, Linear Range, Working Range |

Table 2: Method Validation Parameters and Their Assessment

| Parameter | Definition | Assessment Approaches | Relevance to this compound Analysis |

| Specificity/Selectivity | Ability to measure analyte unequivocally in the presence of other components | Analysis of spiked samples, comparison to orthogonal methods, resolution in chromatography | Crucial for analyzing this compound in complex matrices (e.g., plant extracts) |

| Linearity | Proportionality of response to analyte concentration within a range | Analysis of standards at different concentrations, regression analysis | Ensures accurate quantification across the expected concentration range of this compound |

| Calibration Range | Concentration interval with acceptable linearity, accuracy, and precision | Defined by the validated linear range | Determines the usable concentration limits for reliable this compound quantification |

Research Findings (Synthesized from Search Results):

While specific detailed research findings on the quantification of this compound using these techniques were not extensively available in the provided snippets beyond its isolation and structural characterization colab.wsresearchgate.net, the general principles and applications of these methods to similar natural products and in analytical validation are well-documented chromatographyonline.commastelf.comresearchgate.netnih.govemerypharma.comalmacgroup.comnih.gov. Studies on other natural products demonstrate the successful application of GC-MS for volatile components colab.wsnih.gov, HPLC with various detectors for diverse compounds chromatographyonline.comresearchgate.net, and qNMR for direct quantification emerypharma.comjeol.comalmacgroup.com. The validation parameters discussed are standard requirements for ensuring the reliability of any quantitative analytical method in research globalresearchonline.netgtfch.orgeuropa.eu.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics in method validation, defining the smallest concentration of an analyte that can be reliably measured by an analytical procedure. ddtjournal.neteuropa.eu The LOD indicates the lowest concentration at which the analyte can be detected, while the LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. ddtjournal.net

Several methods exist for determining LOD and LOQ, as outlined by organizations like the International Committee on Harmonization (ICH). These include methods based on visual evaluation, signal-to-noise ratio, and the standard deviation of the response and the slope of the calibration curve. ddtjournal.netsepscience.com

For methods based on the calibration curve, the LOD and LOQ can be calculated using the formulas: LOD = 3.3 * σ / S LOQ = 10 * σ / S Where σ is the standard deviation of the response (often estimated from the standard deviation of the y-residuals or y-intercepts of regression lines) and S is the slope of the calibration curve. ddtjournal.netsepscience.com

It is important to note that LOD and LOQ estimates can vary depending on the sample matrix and the specific analytical method used. europa.eu Experiments to estimate LOD and LOQ should be conducted at concentration levels near the expected LOD and LOQ. europa.eu

Accuracy and Precision

Accuracy and precision are fundamental parameters for evaluating the performance of an analytical method. Accuracy refers to the closeness of a measured value to the true value, while precision refers to the agreement among individual measurements of the same sample. scribd.com

Validation of analytical methods involves demonstrating that the criteria for identification, precision, and trueness (accuracy) are met, particularly at the LOQ level. eurl-pops.eu Precision can be assessed by repeatedly analyzing decreasing analyte concentrations and evaluating the relative standard deviation against the corresponding concentration. ddtjournal.net

While the provided search results discuss accuracy and precision in general analytical contexts, specific data on the accuracy and precision of this compound quantification methods were not detailed. However, the principles of method validation require these parameters to be established for reliable this compound analysis.

Sample Preparation Strategies for this compound Analytical Studies

Effective sample preparation is crucial for the accurate quantification and profiling of this compound, especially when dealing with complex biological or botanical matrices. Sample preparation aims to isolate and concentrate the analyte while removing interfering substances that can affect the analytical measurement. ruhr-uni-bochum.de

Matrix Effects and Mitigation

Matrix effects refer to the combined influence of all components in a sample, other than the analyte, on the analytical measurement of the analyte. iupac.orgut.ee These effects can lead to signal suppression or enhancement, causing inaccuracies in quantification. ut.ee Matrix effects are a significant challenge in techniques like liquid chromatography-mass spectrometry (LC-MS), which are often used for analyzing complex natural products. ut.ee

Mitigation strategies for matrix effects include optimizing analytical parameters and employing appropriate sample preparation techniques. ut.ee While specific examples for this compound were not found in the search results, common approaches to address matrix effects in the analysis of natural compounds include various extraction methods (e.g., liquid-liquid extraction, solid-phase extraction) and chromatographic separation techniques to clean up the sample before analysis.

Internal Standard Selection and Application

The use of internal standards is a common practice in quantitative analysis to improve the accuracy and precision of measurements, particularly in methods susceptible to matrix effects or variations in sample injection volume. An internal standard is a substance added to all samples, blanks, and calibration standards at a known concentration. It should be chemically similar to the analyte but not present in the original sample.

Ideally, a stable isotope-labeled form of the analyte is used as an internal standard, especially for mass spectrometric detection, as it can effectively compensate for matrix effects. europa.euresearchgate.net If a stable isotope-labeled standard is not available, analogue compounds that are structurally related to the analyte can be used. europa.eu

The ratio of the analyte signal to the internal standard signal is used for quantification, which helps to account for variations introduced during sample preparation and analysis. The relative retention time of the analyte to the internal standard should be consistent between calibration standards and sample extracts. europa.eu

While the search results discuss the general principles and benefits of using internal standards in analytical methods, specific internal standards used for this compound quantification were not identified. The selection of an appropriate internal standard for this compound analysis would depend on the specific analytical technique and matrix being studied.

Future Research Directions and Translational Perspectives for Euryopsol

Elucidation of Complete Biosynthetic Gene Clusters for Heterologous Expression

Understanding the complete biosynthetic pathway of Euryopsol is a critical step for enabling its efficient and scalable production through heterologous expression. Biosynthetic gene clusters (BGCs) are sets of genes that work together to produce specialized metabolites like terpenes. secondarymetabolites.orgnih.govbiorxiv.org Identifying the specific genes and enzymes involved in the biosynthesis of this compound in its native plant sources (Euryops species) is essential. This involves genomic and transcriptomic studies of Euryops plants to pinpoint the genes encoding terpene synthases, cytochrome P450 enzymes, and other modifying enzymes that catalyze the formation of the furanoeremophilane (B1240327) scaffold and its subsequent hydroxylation at the 1α, 6β, and 10β positions.

Once the complete BGC is elucidated, it can be introduced into a suitable heterologous host organism, such as Escherichia coli or yeast, for fermentation-based production. nih.govnih.gov Heterologous expression offers advantages over traditional plant extraction, including potentially higher yields, improved consistency, and reduced reliance on plant cultivation. Research in this area would involve optimizing gene expression in the host, engineering metabolic pathways to enhance precursor availability, and developing efficient fermentation and purification protocols. Databases focused on BGCs, such as antiSMASH and MIBiG, can aid in the identification and analysis of potential gene clusters related to terpene biosynthesis. secondarymetabolites.orguni-saarland.de

Development of Chemoenzymatic Synthetic Routes for this compound

Chemical synthesis provides an alternative or complementary approach to obtain this compound, particularly for producing analogs or labeled versions for research purposes. However, the complex stereochemistry of this compound (with three defined stereocenters at C-1, C-6, and C-10) makes traditional total synthesis challenging and potentially low-yielding. researchgate.netcolab.ws Chemoenzymatic synthesis, which combines the power of chemical reactions with the specificity and efficiency of enzymes, offers a promising route. researchgate.netresearchgate.net

Future research should focus on developing chemoenzymatic strategies that allow for stereocontrolled synthesis of the furanoeremophilane core and the specific introduction of the hydroxyl groups at the correct positions and orientations. This could involve identifying or engineering enzymes (e.g., hydroxylases, reductases) that can perform specific steps in the synthesis with high chemo-, regio-, and stereoselectivity. For instance, enzymes could be used for the asymmetric reduction of ketone precursors or for the selective hydroxylation of a pre-formed furanoeremophilane skeleton. researchgate.net Developing efficient and scalable chemoenzymatic routes would not only provide access to this compound but also facilitate the synthesis of structural analogs for structure-activity relationship studies.

Potential Enzymatic Steps

| Enzymatic Step | Potential Enzyme Classes | Desired Outcome |

| Cyclization/Skeleton Formation | Terpene synthases | Formation of the furanoeremophilane core |

| Hydroxylation | Cytochrome P450s, other hydroxylases | Introduction of hydroxyl groups at specific carbons |

| Reduction | Reductases, dehydrogenases | Stereoselective reduction of ketone intermediates |

| Glycosylation (if applicable) | Glycosyltransferases | Attachment of sugar moieties |

Identification of Novel in vitro Pharmacological Targets and Signaling Pathways

While some biological activities might be associated with Euryops species extracts, the specific molecular targets and signaling pathways modulated by this compound itself are largely unknown. Future research is needed to systematically identify the proteins and pathways with which this compound interacts in biological systems.

This could involve a range of in vitro approaches, including:

Target deconvolution studies: Using techniques like activity-based protein profiling or pull-down assays with labeled this compound to identify direct protein binding partners.

High-throughput screening: Testing this compound against panels of enzymes, receptors, and ion channels to identify potential pharmacological targets.

Cell-based assays: Investigating the effects of this compound on various cellular processes (e.g., cell proliferation, apoptosis, inflammation, signaling pathway activation) to gain insights into its mechanisms of action. nih.gov

Omics approaches: Utilizing transcriptomics, proteomics, or metabolomics to broadly assess the cellular response to this compound treatment and identify affected pathways.

Understanding the specific molecular targets and modulated signaling pathways is crucial for determining the therapeutic potential of this compound and guiding further research and development. For example, if this compound is found to interact with specific enzymes involved in inflammatory pathways, it could be explored for anti-inflammatory applications. dokumen.pubdntb.gov.ua

Exploration of Structure-Activity Relationships through Advanced Chemical Biology Approaches

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. slideshare.netashp.orgresearchgate.net By systematically modifying the chemical structure of this compound and evaluating the impact of these modifications on its biological activity, researchers can identify the key structural features responsible for its effects and potentially design more potent, selective, or stable analogs. slideshare.netnih.gov

Advanced chemical biology approaches can significantly enhance SAR studies for this compound. These include:

Synthesis of this compound analogs: Designing and synthesizing a library of compounds with modifications at different positions (e.g., altering the oxidation state of hydroxyl groups, modifying the furan (B31954) ring, changing the stereochemistry) to probe the contribution of each part of the molecule to its activity.

Chemical probes: Developing labeled versions of this compound or its analogs (e.g., with fluorescent tags or affinity handles) to visualize its distribution in cells or tissues and to facilitate the identification of its binding partners. nih.govrsc.org

Quantitative structure-activity relationship (QSAR) modeling: Using computational methods to build predictive models that relate structural features to biological activity, which can guide the design of new analogs. slideshare.net

These studies are essential for optimizing the biological properties of this compound and developing it into a potential therapeutic agent or research tool. osu.edu

Methodological Advancements in this compound Detection and Quantification in Complex Biological Matrices (for research purposes)

Accurate detection and quantification of this compound in complex biological matrices (such as plasma, urine, tissue homogenates, or cell lysates) are essential for pharmacokinetic studies, in vitro experiments, and understanding its distribution and metabolism. chromatographyonline.comeuropeanpharmaceuticalreview.comuniversiteitleiden.nlnih.gov Due to the potentially low concentrations of this compound in biological samples and the complexity of the matrices, sensitive and specific analytical methods are required.

Future research should focus on developing and validating advanced analytical techniques for this compound quantification. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful technique widely used for the analysis of small molecules in biological matrices and is considered a gold standard for quantification. chromatographyonline.comeuropeanpharmaceuticalreview.comnih.gov

Methodological advancements could include:

Optimization of sample preparation methods: Developing efficient extraction and clean-up procedures to isolate this compound from complex matrices while minimizing matrix effects. chromatographyonline.commdpi.com

Development of highly sensitive and specific LC-MS/MS methods: Optimizing chromatographic separation and mass spectrometric detection parameters (e.g., using targeted approaches like multiple reaction monitoring - MRM) to achieve low limits of detection and quantification. nih.govnih.govmpi-cbg.de

Validation of analytical methods: Rigorously validating the developed methods according to established guidelines to ensure their accuracy, precision, sensitivity, and selectivity in different biological matrices. mdpi.comeurachem.org

Development of internal standards: Synthesizing stable isotope-labeled this compound to be used as an internal standard for accurate quantification. nih.gov

These analytical advancements are crucial research tools that will support the investigation of this compound's pharmacokinetics, metabolism, and distribution, providing essential data for its further development.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing Euryopsol in experimental settings?

Answer:

Synthesis of this compound requires rigorous adherence to protocols for compound isolation (e.g., column chromatography or crystallization) and characterization via spectroscopic techniques (NMR, IR, XRD) and mass spectrometry. For novel derivatives, ensure purity (>95%) via HPLC and validate structural identity through comparative analysis with literature data. Experimental sections must detail reaction conditions, solvent systems, and purification steps to enable reproducibility .

Basic: How can researchers design experiments to assess this compound’s stability under varying environmental conditions (pH, temperature)?

Answer:

Adopt a factorial design to test stability across pH (3–11) and temperature (4–60°C) ranges. Use UV-Vis spectroscopy or HPLC to quantify degradation products over time. Include control groups (e.g., inert atmospheres) to isolate oxidative effects. Document sampling intervals and statistical tools (e.g., ANOVA for time-series data) to identify significant degradation thresholds .

Basic: What are the best practices for isolating this compound from natural sources while minimizing co-extraction of structurally similar compounds?

Answer:

Optimize solvent polarity gradients during extraction (e.g., hexane → ethyl acetate → methanol) and employ preparative TLC/HPLC with UV detection at λmax specific to this compound. Validate purity via comparative Rf values and spectral overlays. Include negative controls (solvent blanks) to rule out contamination .

Basic: How should pharmacological screening studies for this compound be structured to ensure validity?

Answer:

Use a PICOT framework:

- P opulation: Cell lines or animal models relevant to the target disease.

- I ntervention: Dose ranges of this compound (IC50 determination).

- C omparison: Positive controls (e.g., standard drugs) and vehicle controls.

- O utcome: Quantifiable endpoints (e.g., apoptosis markers, enzyme inhibition).

- T ime: Exposure duration aligned with pharmacokinetic profiles.

Predefine exclusion criteria (e.g., cytotoxicity thresholds) to avoid biased results .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

Conduct a systematic review with meta-analysis to aggregate data, followed by subgroup analysis to identify confounding variables (e.g., assay type, solvent used). Apply sensitivity analysis to exclude outliers and validate findings via in vitro/in vivo replication. Use tools like PRISMA guidelines for transparency .

Advanced: What experimental strategies are effective in elucidating this compound’s mechanism of action at the molecular level?

Answer:

Combine omics approaches (proteomics, metabolomics) with molecular docking simulations to identify target proteins. Validate interactions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Use CRISPR/Cas9 knockouts in cell models to confirm pathway specificity .

Advanced: How can researchers assess this compound’s synergistic effects with other bioactive compounds in combinatorial therapies?

Answer:

Employ Chou-Talalay’s combination index (CI) method:

- CI < 1 : Synergy; CI = 1 : Additivity; CI > 1 : Antagonism.

Test fixed-ratio mixtures (e.g., 1:1 to 1:10) across multiple concentrations. Use CompuSyn software for dose-effect analysis and generate isobolograms for visual interpretation .

Advanced: What interdisciplinary approaches enhance the translational potential of this compound research?

Answer:

Integrate pharmacokinetic studies (e.g., ADME profiling) with computational modeling (QSAR, molecular dynamics) to predict bioavailability and toxicity. Partner with clinical researchers for Phase 0 microdosing trials to bridge preclinical and human data .

Advanced: How should long-term stability studies for this compound formulations be designed to meet regulatory standards?

Answer:

Follow ICH Q1A(R2) guidelines:

- Store samples at 25°C/60% RH (long-term), 30°C/65% RH (intermediate), and 40°C/75% RH (accelerated).

Assay potency, degradation products, and physicochemical properties (e.g., polymorphism via XRD) at 0, 3, 6, 9, 12, 18, 24, and 36 months. Use Arrhenius equations to extrapolate shelf life .

Advanced: What statistical methods are critical for analyzing dose-response relationships in this compound toxicity studies?

Answer:

Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression. Calculate LD50/LC50 with 95% confidence intervals via Probit analysis. Apply benchmark dose (BMD) modeling for subchronic exposure scenarios. Validate assumptions (e.g., normality, homoscedasticity) with Kolmogorov-Smirnov and Levene’s tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.